1H-Isoindol-1-one, 3-(4-chlorophenyl)-2,3-dihydro-3-hydroxy-
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Overview
Description
1H-Isoindol-1-one, 3-(4-chlorophenyl)-2,3-dihydro-3-hydroxy- is a chemical compound that belongs to the class of isoindolinones. This compound is characterized by the presence of a chlorophenyl group attached to the isoindolinone core. Isoindolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, the compound Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which has a similar structure, acts as a chemical inhibitor of oxidative phosphorylation . It causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, suggesting they may affect multiple pathways . For example, the selenium-containing compound 3-((4-chlorophenyl)selanyl)-1-methyl-1H-indole has been shown to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .
Pharmacokinetics
A similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
For instance, the selenium-containing compound 3-((4-chlorophenyl)selanyl)-1-methyl-1H-indole has been shown to protect dopaminergic neurons from H2O2-induced stress by lowering ROS levels and boosting the glutathione system .
Action Environment
For instance, the compound Triclocarban, which has a similar structure, is a white powder that is insoluble in water .
Biochemical Analysis
Cellular Effects
It has been suggested that the compound may have antioxidant properties , which could influence cell function by protecting cells from oxidative stress. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that the compound may interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . This could potentially lead to changes in gene expression and enzyme inhibition or activation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindol-1-one, 3-(4-chlorophenyl)-2,3-dihydro-3-hydroxy- typically involves the reaction of 4-chlorobenzaldehyde with phthalic anhydride in the presence of a base, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindol-1-one, 3-(4-chlorophenyl)-2,3-dihydro-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating diseases such as cancer and inflammation.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound shares a similar chlorophenyl group but differs in its core structure.
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: Another compound with a chlorophenyl group, but with a pyrazole core.
Uniqueness
1H-Isoindol-1-one, 3-(4-chlorophenyl)-2,3-dihydro-3-hydroxy- is unique due to its isoindolinone core, which imparts distinct biological activities and chemical reactivity compared to other compounds with similar substituents. Its specific interactions with molecular targets make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-hydroxy-2H-isoindol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-10-7-5-9(6-8-10)14(18)12-4-2-1-3-11(12)13(17)16-14/h1-8,18H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVITWRDKZBYCCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2(C3=CC=C(C=C3)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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